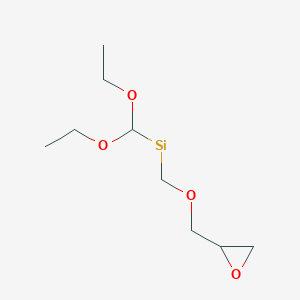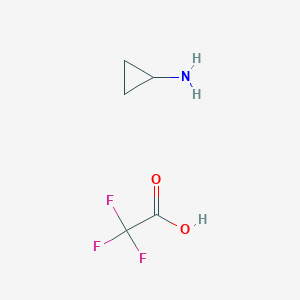
Trifluoroacetic acid--cyclopropanamine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoroacetic acid–cyclopropanamine (1/1) is a compound formed by the combination of trifluoroacetic acid and cyclopropanamine in a 1:1 molar ratio Trifluoroacetic acid is a strong, volatile acid widely used in organic chemistry, while cyclopropanamine is a small, strained ring amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trifluoroacetic acid–cyclopropanamine (1/1) typically involves the direct reaction of trifluoroacetic acid with cyclopropanamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
CF3COOH+C3H5NH2→CF3COO−C3H5NH3+
Industrial Production Methods: Industrial production of trifluoroacetic acid–cyclopropanamine (1/1) may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Types of Reactions:
Oxidation: Trifluoroacetic acid–cyclopropanamine (1/1) can undergo oxidation reactions, particularly at the cyclopropanamine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the trifluoroacetic acid component, converting it to trifluoroethanol under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Products may include oxidized derivatives of cyclopropanamine.
Reduction: Trifluoroethanol and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trifluoroacetic acid–cyclopropanamine (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoroacetate esters and amides.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive nature.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of trifluoroacetic acid–cyclopropanamine (1/1) involves its ability to donate and accept protons, making it a versatile reagent in acid-base chemistry. The trifluoroacetate group can stabilize intermediates in various reactions, while the cyclopropanamine moiety can participate in nucleophilic attacks. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Trifluoroacetic acid: A strong acid used in similar applications but lacks the amine functionality.
Cyclopropanamine: A strained ring amine with different reactivity compared to its trifluoroacetate derivative.
Trichloroacetic acid–cyclopropanamine (1/1): A similar compound where trifluoroacetic acid is replaced by trichloroacetic acid, resulting in different chemical properties.
Uniqueness: Trifluoroacetic acid–cyclopropanamine (1/1) is unique due to the combination of a strong acid and a strained ring amine, providing distinct reactivity and stability. This makes it valuable in specific synthetic and research applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
496916-43-9 |
|---|---|
Molekularformel |
C5H8F3NO2 |
Molekulargewicht |
171.12 g/mol |
IUPAC-Name |
cyclopropanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C3H7N.C2HF3O2/c4-3-1-2-3;3-2(4,5)1(6)7/h3H,1-2,4H2;(H,6,7) |
InChI-Schlüssel |
CYOXGGHEFQBPSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



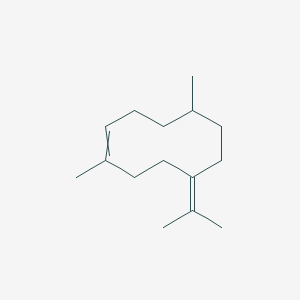
![4-Bromo-1-methoxy-2-[(3-methylidenepentan-2-yl)oxy]benzene](/img/structure/B14256068.png)
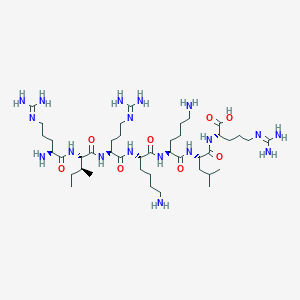
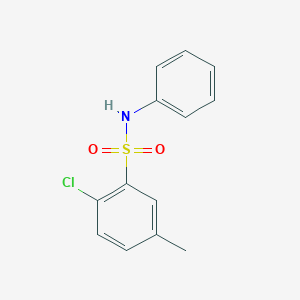
![2-[({2-[(2-Hydroxyethyl)(methyl)amino]ethyl}sulfanyl)methyl]prop-2-enoic acid](/img/structure/B14256096.png)
![2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole](/img/structure/B14256100.png)
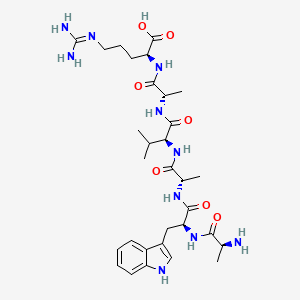
![2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B14256107.png)

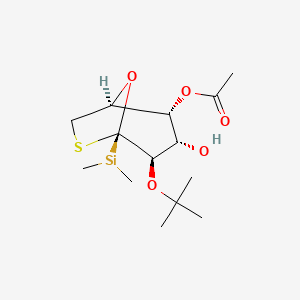
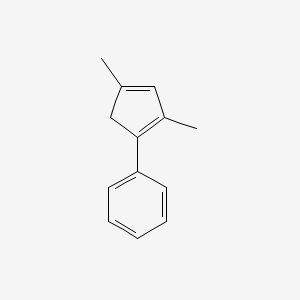
![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]-](/img/structure/B14256124.png)
